5-Bromo-2-isobutoxypyrimidine

Descripción general

Descripción

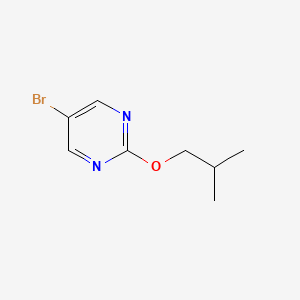

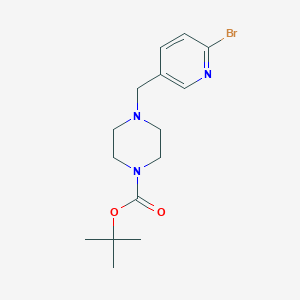

5-Bromo-2-isobutoxypyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol. It is used in research and development .

Synthesis Analysis

The synthesis of 5-Bromo-2-isobutoxypyrimidine or similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds .Molecular Structure Analysis

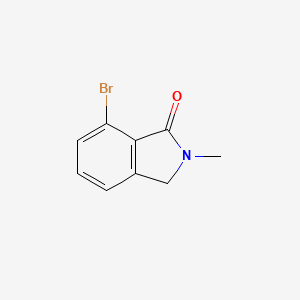

The molecular structure of 5-Bromo-2-isobutoxypyrimidine consists of a pyrimidine ring with a bromine atom and an isobutoxy group attached . The exact structure can be represented by the SMILES stringCC(C)COC1=NC=C(C=N1)Br . Chemical Reactions Analysis

5-Bromo-2-isobutoxypyrimidine can participate in various chemical reactions. For example, it can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds .Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxypyrimidine has a molecular weight of 231.09 g/mol. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

1. Application in Medicinal Chemistry Research

- Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .

- Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques . Molecular docking was performed on selected compounds to understand the molecular interaction with the active site of the enzyme .

- Results: Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities. The inhibitory results were compared with the standard drug acarbose . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

2. Application in Molecular Sciences

- Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the study of electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond .

- Methods of Application: Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results: BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .

3. Application in Cellular Mechanisms

- Summary of Application: The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis .

- Methods of Application: This exogenous nucleoside has been used to generate important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

- Results: The results of this application are not specified in the source .

4. Application in Organic Synthesis

- Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the synthesis of 5-bromo-2-furfural .

- Methods of Application: The bromination reaction of 2-furfural with 1-butyl-3-methylimidazolium tribromide was carried out under solvent-free conditions . This process is considered efficient and environmentally friendly .

- Results: The reaction resulted in an excellent yield of high regioselectivity .

5. Application in Diabetes Therapy

- Summary of Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2-isobutoxypyrimidine, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIADTWPWWGKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxypyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)